

# A Technical Overview of PRO-905: A Phosphoramidate Protide of Thioguanosine Monophosphate

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## Compound of Interest

Compound Name: PRO-905  
Cat. No.: B12390446

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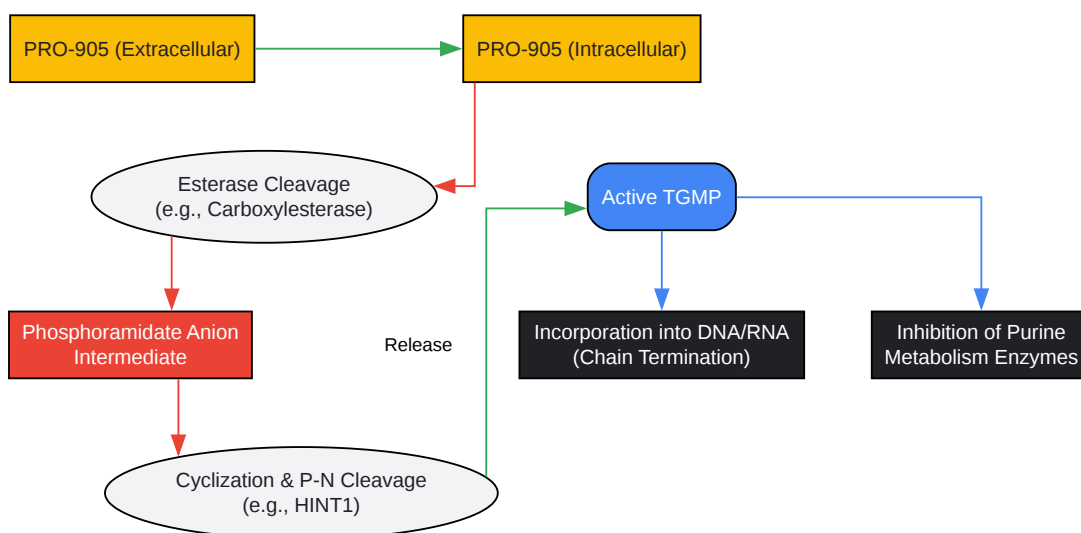
Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **PRO-905**, a novel phosphoramidate protide designed for the targeted intracellular delivery of thioguanosine monophosphate (TGMP). **PRO-905** has been investigated as a purine antimetabolite for treating aggressive soft-tissue sarcomas, specifically Malignant Peripheral Nerve Sheath Tumors (MPNST).<sup>[1][2][3]</sup> The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates into cells, bypassing the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogs.<sup>[4][5][6][7]</sup>

## Core Concept and Mechanism of Action

Cancer cells rely on two primary pathways for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles nucleobases. **PRO-905** is designed to inhibit the purine salvage pathway.<sup>[1][2]</sup> It is a prodrug that efficiently delivers the active nucleotide antimetabolite, TGMP, into tumor cells.<sup>[1][3]</sup> This targeted delivery overcomes the limitations of traditional antimetabolites like 6-mercaptopurine (6-MP).<sup>[1]</sup>

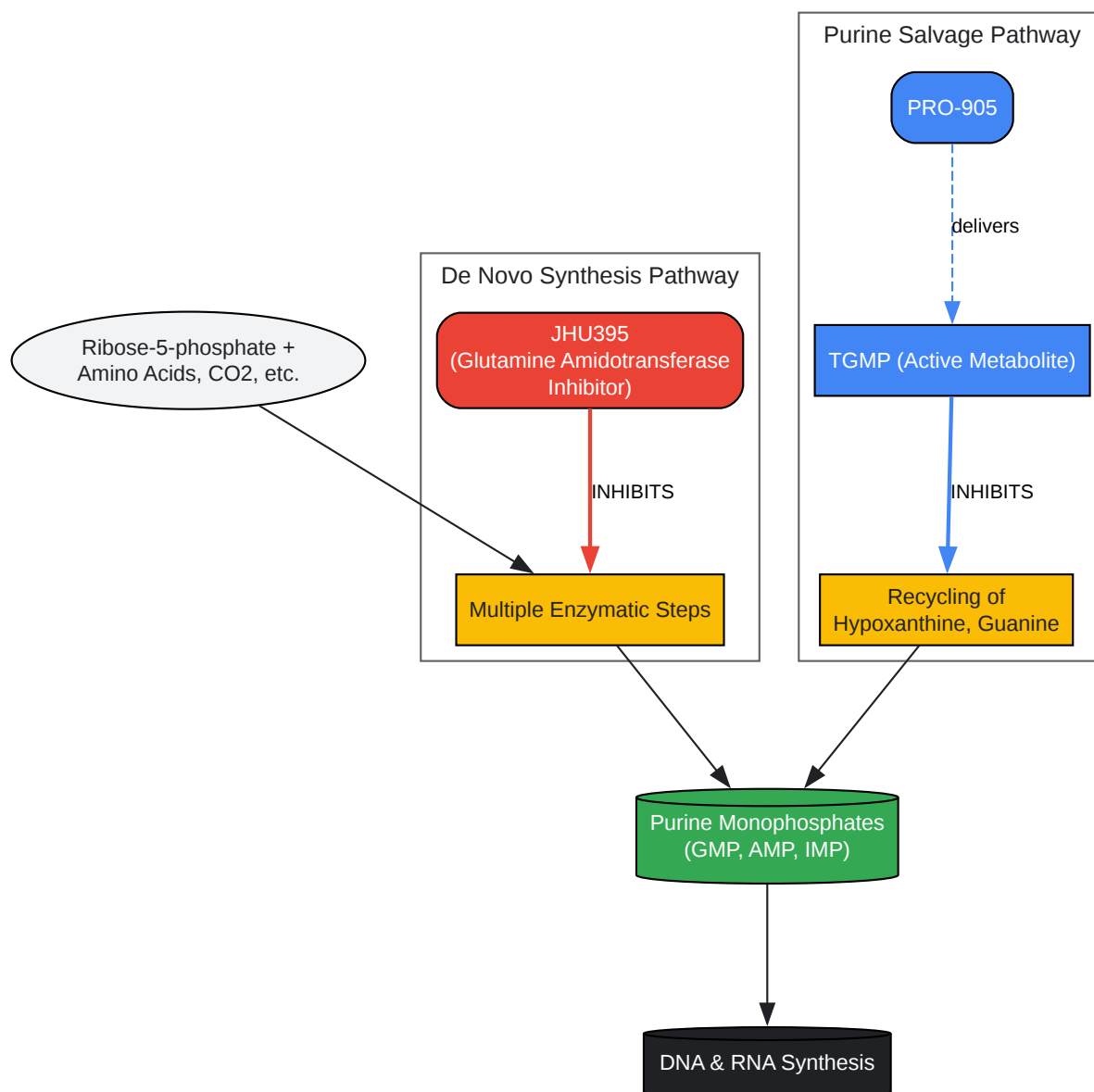
Once inside the cell, the ProTide's masking groups are enzymatically cleaved, releasing the active TGMP. This process is illustrated below.



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**Fig 1.** Intracellular activation pathway of the **PRO-905** ProTide.

Research has shown that combining **PRO-905** with an inhibitor of the de novo pathway, such as JHU395, results in enhanced antitumor efficacy in MPNST models.[1][2] This dual inhibition strategy effectively starves the cancer cells of essential purines.



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**Fig 2.** Dual inhibition of De Novo and Purine Salvage pathways.

## Data Presentation

Quantitative analysis demonstrates the superior efficiency of **PRO-905** in delivering the active TGMP to tumors compared to the traditional antimetabolite 6-mercaptopurine (6-MP).

Table 1: Pharmacokinetic Advantage of **PRO-905** vs. 6-MP

Compound	Analyte	Metric	Value	Fold Increase
PRO-905	TGMP	AUC <sub>0→t</sub> (nmol/g/hour)	268	>2.5x
6-MP	TGMP	AUC <sub>0→t</sub> (nmol/g/hour)	114	-

Data sourced from pharmacokinetic studies in murine models.[\[1\]](#)

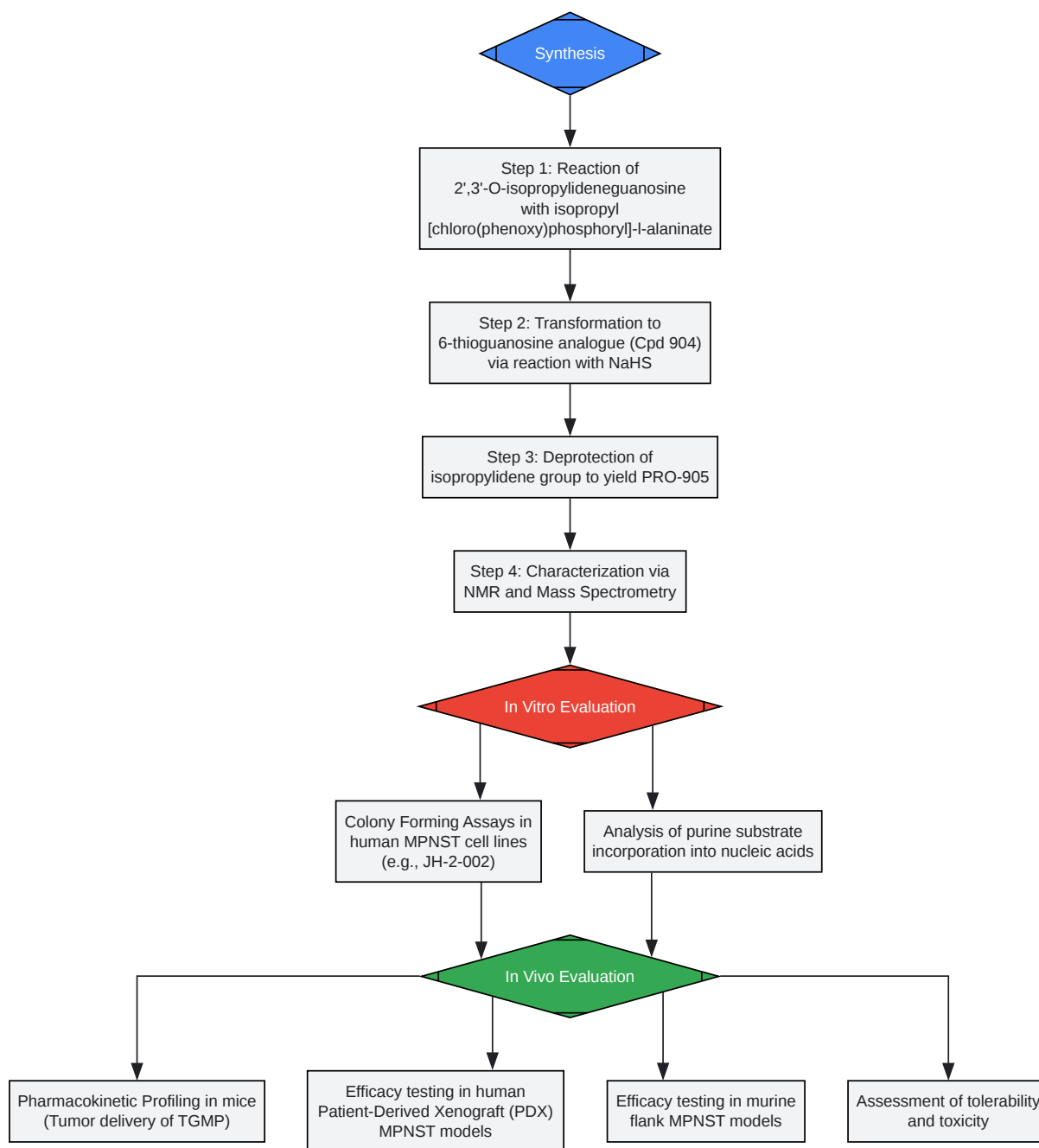
Table 2: In Vitro Efficacy in Human MPNST Cells (JH-2-002 Line)

Treatment	Concentration	Effect
PRO-905 (single agent)	10 µmol/L	~20% decrease in colony area
JHU395 (single agent)	1 µmol/L	~20% decrease in colony area
PRO-905 + JHU395	10 µmol/L + 1 µmol/L	Enhanced inhibitory potency (quantitative value not specified in source)

Data from colony forming assays.[\[1\]](#)

## Experimental Protocols

The development and validation of **PRO-905** involved a multi-stage process from chemical synthesis to preclinical in vivo evaluation.



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**Fig 3.** Experimental workflow for **PRO-905** development.

## Synthesis of PRO-905

**PRO-905** was synthesized in a four-step process starting from 2',3'-O-isopropylidene-guanosine.[\[1\]](#)

- **Phosphorylation:** 2',3'-O-isopropylidene-guanosine is reacted with isopropyl [chloro(phenoxy)phosphoryl]-l-alaninate to produce the phosphoramidate intermediate (Cpd 902).
- **Thionation:** The intermediate is converted to its 6-thioguanosine analog (Cpd 904) through a reaction with anhydrous sodium hydrogen sulfide.
- **Deprotection:** The isopropylidene protecting group is removed to yield the final compound, **PRO-905**.
- **Characterization:** The final product is characterized and confirmed using <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and high-resolution mass spectrometry.[\[1\]](#)

## In Vitro Colony Formation Assay

The inhibitory effects of **PRO-905**, both alone and in combination, were assessed using colony formation assays in human MPNST cells (e.g., JH-2-002 line). Cells were treated with the specified concentrations of **PRO-905** and/or JHU395. After a period of incubation to allow for colony growth, the total colony area was measured and compared against untreated controls to determine the dose-dependent inhibition of cell proliferation and survival.[\[1\]](#)

## In Vivo Pharmacokinetic and Efficacy Models

- **Pharmacokinetics:** The delivery of TGMP to tumors was evaluated in mice. **PRO-905** or an equimolar dose of 6-MP was administered, and tumor tissue was collected over time to determine the concentration of TGMP, allowing for the calculation of the area under the curve (AUC).[\[1\]](#)
- **Efficacy Models:** The antitumor activity of **PRO-905** was tested in two primary models:
  - **Human Patient-Derived Xenograft (PDX) Models:** MPNST tumors from human patients were implanted into immunocompromised mice to test therapeutic efficacy in a clinically relevant context.

- Murine Flank Models: Murine MPNST cells were implanted into the flank of mice to evaluate tumor growth inhibition. In both models, **PRO-905** was found to inhibit MPNST growth and was well-tolerated.[1][2]

## Conclusion

**PRO-905** is a promising phosphoramidate protide that leverages the ProTide technology to achieve significantly enhanced tumor delivery of the active antimetabolite TGMP compared to conventional drugs like 6-MP.[1][2][3] Its mechanism, targeting the purine salvage pathway, shows potent anti-proliferative effects in MPNST cells. Furthermore, preclinical data strongly supports its use in combination with inhibitors of the de novo purine synthesis pathway, representing a rational and potentially highly effective therapeutic strategy for aggressive soft-tissue sarcomas.[1]

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